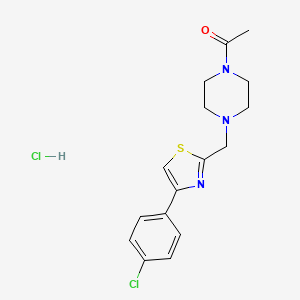

1-(4-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride

Description

This compound features a piperazine core linked to a 4-(4-chlorophenyl)thiazole moiety via a methyl group, with an ethanone substituent at the 1-position of the piperazine ring. Its hydrochloride salt form enhances solubility and bioavailability. This structure is common in bioactive molecules targeting neurological disorders, cancer, and infectious diseases due to its pharmacophoric versatility .

Properties

IUPAC Name |

1-[4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3OS.ClH/c1-12(21)20-8-6-19(7-9-20)10-16-18-15(11-22-16)13-2-4-14(17)5-3-13;/h2-5,11H,6-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYMSFSUZFAOYBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=C(C=C3)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound “1-(4-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride” is a thiazole derivative. Thiazoles are known to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

The mode of action of thiazole derivatives can vary greatly depending on their specific structure and the biological system they interact with. They may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in the biological systems

Biochemical Pathways

Thiazole derivatives can affect a variety of biochemical pathways. For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs). .

Biological Activity

1-(4-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride, also known as a thiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential in anticancer, anti-inflammatory, and antibacterial applications, largely attributed to its unique structural components.

Structural Overview

The compound features a complex structure that includes:

- Thiazole ring : Known for various pharmacological properties.

- Piperazine moiety : Enhances the compound's therapeutic profile.

- Chlorophenyl group : Modifies biological activity and binding affinity.

Molecular Formula : C19H19Cl2N3OS2

Molecular Weight : 440.4 g/mol

Anticancer Properties

Thiazole derivatives are recognized for their anticancer effects. Research has demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown IC50 values indicating effective inhibition of cancer cell proliferation:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | Jurkat | 1.61 ± 1.92 |

| Compound B | A-431 | 1.98 ± 1.22 |

The thiazole ring is crucial for cytotoxic activity, with modifications in substituents impacting efficacy. The presence of electron-donating groups has been correlated with enhanced activity against tumor cells .

Anti-inflammatory and Antibacterial Effects

In addition to anticancer properties, thiazole derivatives have shown promise in anti-inflammatory and antibacterial applications. The structural motifs present in this compound contribute to its ability to inhibit inflammatory pathways and bacterial growth .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of CDK9-mediated RNA polymerase II transcription : This action reduces the expression of anti-apoptotic proteins like Mcl-1.

- Binding Affinity Studies : Interaction studies suggest that the compound binds effectively to various biological targets, which is essential for elucidating its therapeutic potential .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of thiazole derivatives, including this compound). Key findings include:

- Structure Activity Relationship (SAR) : Analysis indicates that specific substitutions on the thiazole and phenyl rings significantly influence biological activity.

- Cytotoxicity Testing : Compounds were tested against multiple cancer cell lines, with results showing varying degrees of effectiveness based on structural modifications .

Comparison with Similar Compounds

Structural Analogues with Piperazine-Thiazole Scaffolds

Key Comparison Parameters :

- Substituent Variations (e.g., halogenation, electron-withdrawing/donating groups).

- Ketone Chain Length (ethanone vs. propanone).

- Biological Activity (e.g., anticancer, antimicrobial).

- Synthetic Accessibility (yield, reaction conditions).

Functional Group Impact on Activity

- Halogenation :

- Ketone Chain: Propanone derivatives (e.g., C₁₈H₂₄ClN₃O₂S) exhibit lower molecular weight (381.9 vs.

- Linker Diversity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.